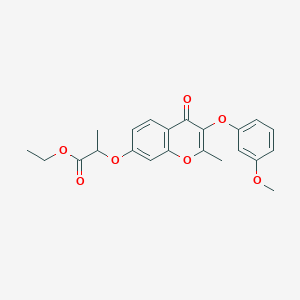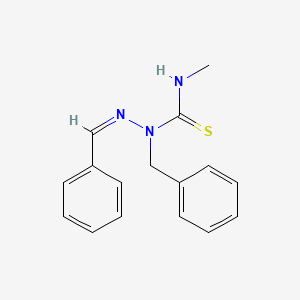![molecular formula C25H25BrN2O5 B3879417 N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B3879417.png)
N'-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide
Vue d'ensemble
Description
N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated aromatic ring, a methoxy group, a naphthalene moiety, and a dioxolane ring, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide typically involves multiple steps:
Formation of the Brominated Aromatic Intermediate: The initial step involves the bromination of a suitable aromatic precursor to introduce the bromine atom at the desired position.
Methoxylation and Naphthylation:
Formation of the Dioxolane Ring: The dioxolane ring is formed by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Condensation Reaction: The final step involves the condensation of the brominated, methoxylated, and naphthylated aromatic intermediate with the dioxolane-containing hydrazide to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like sodium methoxide, sodium ethoxide, and various organometallic compounds are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or fully reduced compounds.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the development of new materials, such as polymers and advanced composites.
Mécanisme D'action
The mechanism by which N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
N’-{(E)-[3-bromo-5-methoxy-4-(phenyl)methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: Similar structure but lacks the naphthalene moiety.
N’-{(E)-[3-chloro-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The presence of the naphthalene moiety and the specific positioning of the bromine and methoxy groups make N’-{(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propriétés
IUPAC Name |
N-[(E)-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2-(2-methyl-1,3-dioxolan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25BrN2O5/c1-25(32-10-11-33-25)14-23(29)28-27-15-17-12-21(26)24(22(13-17)30-2)31-16-19-8-5-7-18-6-3-4-9-20(18)19/h3-9,12-13,15H,10-11,14,16H2,1-2H3,(H,28,29)/b27-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJZKFOGAKOUNP-JFLMPSFJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)CC(=O)NN=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OCCO1)CC(=O)N/N=C/C2=CC(=C(C(=C2)Br)OCC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ETHYL (2Z)-2-[(1H-INDOL-3-YL)METHYLIDENE]-7-METHYL-5-(4-METHYLPHENYL)-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3879335.png)

![(5E)-1-(4-chlorophenyl)-5-[[4-(dimethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3879364.png)

![3-amino-6-(4-fluorophenyl)-N,4-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3879378.png)
![1-BENZYL-2-(4-BROMOPHENYL)-3-[(E)-(1-PHENYLETHYLIDENE)AMINO]IMIDAZOLIDIN-4-ONE](/img/structure/B3879380.png)
![ethyl (2Z)-2-[(3,5-diiodo-4-methoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879387.png)

![ETHYL (2Z)-2-{[4-(BENZYLOXY)-3-BROMO-5-ETHOXYPHENYL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3879398.png)
![ethyl (2Z)-5-(2-chlorophenyl)-7-methyl-2-[[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879406.png)
![1-(5-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-1H-pyrazol-3-yl)ethanone](/img/structure/B3879412.png)
![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3879418.png)
![ethyl (2Z)-2-[(5-bromo-2,4-dimethoxyphenyl)methylidene]-7-methyl-5-(4-methylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3879424.png)
![5-hydroxy-7-[(pentafluorobenzyl)oxy]-2-phenyl-4H-chromen-4-one](/img/structure/B3879426.png)
